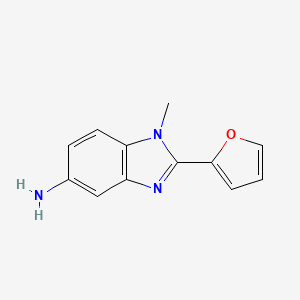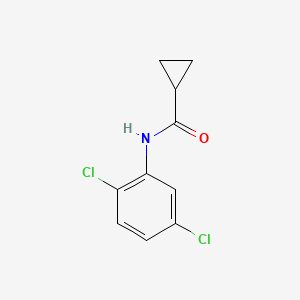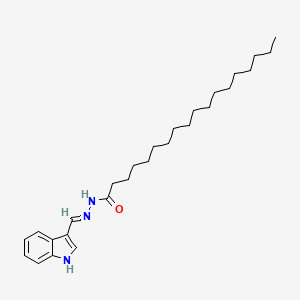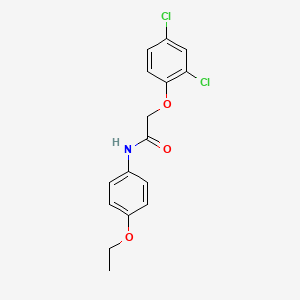![molecular formula C23H24ClN3O3S B11938282 (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)
(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Foliglurax hydrochloride is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). It is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . This compound has shown potential in reducing motor disability and alleviating levodopa-induced dyskinesia in preclinical models .
準備方法
The synthesis of Foliglurax hydrochloride involves several steps. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound’s synthesis likely involves standard organic synthesis techniques, including the use of protective groups and purification steps.
化学反応の分析
Foliglurax hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The morpholine ring in Foliglurax can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Foliglurax hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.
Biology: The compound is used to investigate the role of mGluR4 in various biological processes.
Industry: The compound’s ability to modulate glutamate receptors makes it a candidate for developing new treatments for neurological disorders.
作用機序
Foliglurax hydrochloride exerts its effects by positively modulating the metabotropic glutamate receptor 4 (mGluR4). This modulation leads to the inhibition of glutamate release, normalizing neuronal activity in the basal ganglia . The compound’s neuroprotective effects are attributed to its ability to reduce inflammation and protect dopaminergic neurons .
類似化合物との比較
Foliglurax hydrochloride is unique in its high selectivity and potency as a positive allosteric modulator of mGluR4. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as:
ADX88178: Another mGluR4 positive allosteric modulator with potential therapeutic effects in Parkinson’s disease.
VU0155041: A compound that modulates mGluR4 and has shown promise in preclinical studies.
Foliglurax hydrochloride stands out due to its high brain penetration and specific targeting of mGluR4, making it a promising candidate for treating neurological disorders .
特性
分子式 |
C23H24ClN3O3S |
|---|---|
分子量 |
458.0 g/mol |
IUPAC名 |
(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19-; |
InChIキー |
LOBGNYCFXPNFJB-VQFXXQHUSA-N |
異性体SMILES |
C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4.Cl |
正規SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)

![Anthracene, 9-[(hexylthio)methyl]-](/img/structure/B11938235.png)


![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)


![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
